

# Spectroscopic Profile of (R)-(-)-2-Hexanol: A Technical Guide

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## Compound of Interest

Compound Name: (R)-(-)-2-Hexanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral alcohol **(R)-(-)-2-Hexanol**. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and pharmaceutical development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

## Spectroscopic Data Summary

The empirical formula for **(R)-(-)-2-Hexanol** is  $C_6H_{14}O$ , with a molecular weight of 102.17 g/mol. The following tables summarize the quantitative data obtained from  $^1H$  NMR,  $^{13}C$  NMR, IR, and MS analyses.

## $^1H$ Nuclear Magnetic Resonance (NMR) Data

Table 1:  $^1H$  NMR Spectroscopic Data for **(R)-(-)-2-Hexanol** (Solvent:  $CDCl_3$ )

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~3.80	m	1H	CH-OH	
~1.60	br s	1H	OH	
~1.45	m	2H	CH <sub>2</sub>	
~1.32	m	4H	(CH <sub>2</sub> ) <sub>2</sub>	
~1.18	d	3H	~6.2	CH <sub>3</sub> (on C2)
~0.90	t	3H	~6.8	CH <sub>3</sub> (on C6)

d: doublet, t: triplet, m: multiplet, br s: broad singlet

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Data

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **(R)-(-)-2-Hexanol** (Solvent: CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Assignment
67.5	C2
38.9	C3
27.9	C4
23.4	C1
22.7	C5
14.0	C6

## Infrared (IR) Spectroscopy Data

Table 3: Infrared (IR) Spectroscopy Peak List for **(R)-(-)-2-Hexanol** (Neat)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3339	Strong, Broad	O-H stretch
2958	Strong	C-H stretch (asymmetric)
2931	Strong	C-H stretch (asymmetric)
2873	Strong	C-H stretch (symmetric)
2860	Strong	C-H stretch (symmetric)
1467	Medium	C-H bend (scissoring)
1378	Medium	C-H bend (rocking)
1114	Strong	C-O stretch
940	Medium	O-H bend

## Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for 2-Hexanol

m/z	Relative Intensity (%)	Proposed Fragment
45	100	[CH <sub>3</sub> CHOH] <sup>+</sup>
43	70.16	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
41	32.43	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
58	29.65	[M-C <sub>2</sub> H <sub>5</sub> OH] <sup>+</sup>
55	23.01	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
102	Not Observed	[M] <sup>+</sup> (Molecular Ion)

## Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of approximately 10-20 mg of **(R)-(-)-2-Hexanol** was dissolved in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a JEOL spectrometer operating at 90 MHz for protons and 22.5 MHz for carbon-13.
- **Data Acquisition:**
  - $^1\text{H}$  NMR: The spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts were referenced to the TMS signal at 0.00 ppm.
  - $^{13}\text{C}$  NMR: The spectrum was recorded using a proton-decoupled pulse sequence. The chemical shifts were referenced to the central peak of the  $\text{CDCl}_3$  triplet at 77.16 ppm.

## Infrared (IR) Spectroscopy

- **Sample Preparation:** As **(R)-(-)-2-Hexanol** is a liquid at room temperature, the IR spectrum was obtained from a neat sample. A thin film of the liquid was prepared between two potassium bromide (KBr) plates.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer was used for the analysis.
- **Data Acquisition:** A background spectrum of the clean KBr plates was first recorded. The sample was then placed in the IR beam path, and the spectrum was acquired over the range of 4000-400  $\text{cm}^{-1}$ . The final spectrum was presented in terms of transmittance.

## Mass Spectrometry (MS)

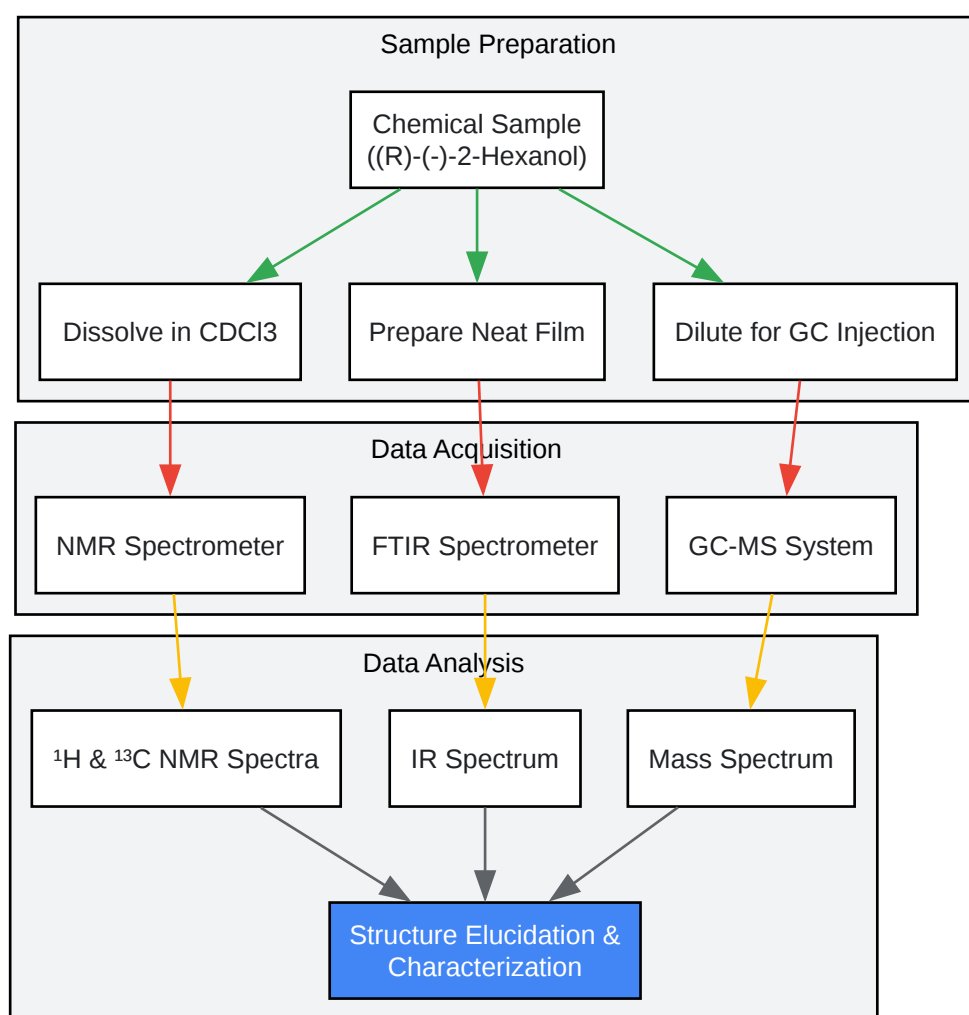
- **Sample Introduction:** The sample was introduced into the mass spectrometer via Gas Chromatography (GC) to ensure the analysis of a pure compound.
- **Instrumentation:** A Hitachi RMU-7M double focusing mass spectrometer was used.
- **Ionization:** Electron Ionization (EI) was employed with an ionization energy of 70 eV.

- Mass Analysis: The instrument scanned a mass-to-charge ( $m/z$ ) range appropriate for the compound, and the resulting ions were detected to generate the mass spectrum.

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample like **(R)-(-)-2-Hexanol**.



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Caption: Workflow of Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of (R)-(-)-2-Hexanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2871620#spectroscopic-data-nmr-ir-ms-of-r-2-hexanol]

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